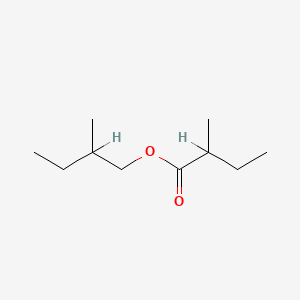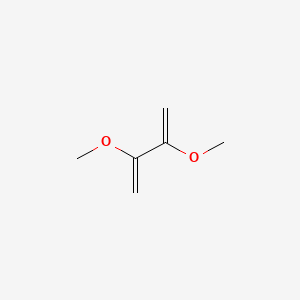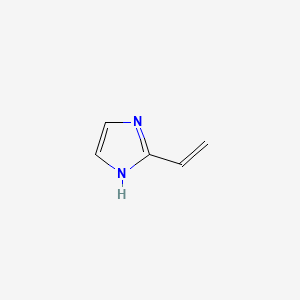
2-Vinyl-1H-imidazole
Overview
Description
2-Vinyl-1H-imidazole is a heterocyclic organic compound featuring a vinyl group attached to the nitrogen atom of an imidazole ring. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science . The vinyl group in this compound enhances its reactivity, making it a valuable monomer in polymer chemistry and other synthetic applications .
Mechanism of Action
Target of Action
2-Vinyl-1H-imidazole is a type of imidazole, a class of organic compounds known for their heterocyclic structure . Imidazoles are key components in functional molecules used in a diverse range of applications . .
Mode of Action
It’s known that imidazoles behave as π-deficient ligands (π-acceptors), similar to pyridine . Their sp2 nitrogen atoms mainly form η1 (σ,N py) complexes . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Imidazoles are involved in a variety of biochemical pathways due to their versatile nature . They are key components in functional molecules used in a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . .
Result of Action
It’s known that imidazoles are key components in functional molecules used in a wide range of applications , suggesting that this compound might have similar effects.
Action Environment
It’s known that imidazoles can form explosive mixtures with air on intense heating , suggesting that the action of this compound might be influenced by environmental conditions such as temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinyl-1H-imidazole can be synthesized through several methods:
Debus-Radziszewski Synthesis: This classical method involves the condensation of glyoxal, formaldehyde, and ammonia.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Imidazolines.
Substitution: Substituted imidazoles with various functional groups.
Scientific Research Applications
2-Vinyl-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Vinyl-1H-imidazole can be compared with other similar compounds, such as:
1-Vinylimidazole: Similar in structure but differs in the position of the vinyl group, leading to different reactivity and applications.
2-Nitro-1-vinyl-1H-imidazole: Contains a nitro group, which significantly alters its chemical properties and applications.
2-Aminoimidazole: Lacks the vinyl group but has an amino group, leading to different biological activities and synthetic applications.
Uniqueness: The presence of the vinyl group in this compound makes it particularly reactive and versatile, allowing it to participate in a wide range of chemical reactions and applications that are not possible with other imidazole derivatives .
Properties
IUPAC Name |
2-ethenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMGJTAJUDSUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340465 | |
| Record name | 2-Vinylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43129-93-7 | |
| Record name | 2-Vinylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some potential applications of 2-Vinyl-1H-imidazole in polymer chemistry?
A1: this compound is a versatile monomer that can be polymerized to create polymers with various properties. Its imidazole ring introduces nitrogen atoms into the polymer backbone, leading to interesting properties such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



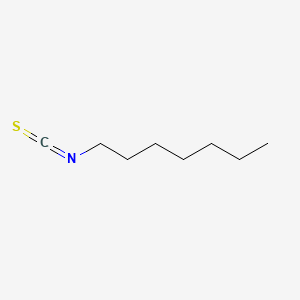
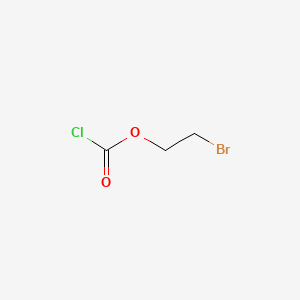

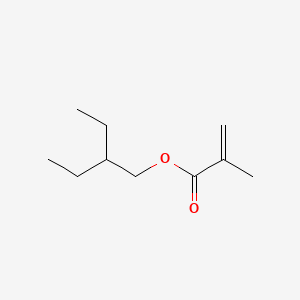
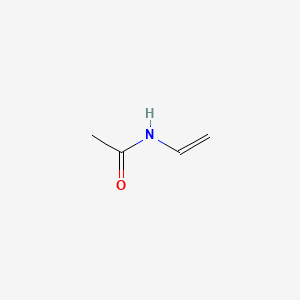

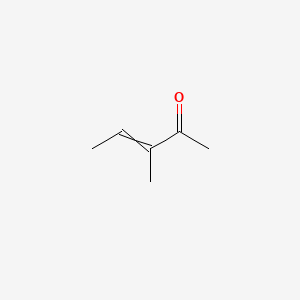
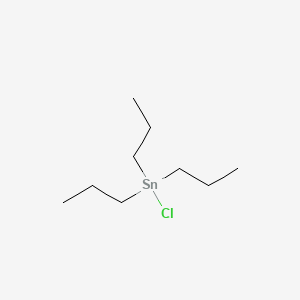
![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)
